![molecular formula C10H10O B13653902 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethanone is a unique organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene under specific conditions. The reaction is carried out in the presence of a Grignard reagent, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s bicyclic structure allows it to fit into unique binding sites, making it a versatile molecule in both chemical and biological systems.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone stands out due to its unique bicyclic structure. Similar compounds include:
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: This compound shares a similar bicyclic core but differs in its functional groups and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: Another related compound used in organic synthesis.
The uniqueness of 1-(Bicyclo[42
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethanone |
InChI |
InChI=1S/C10H10O/c1-7(11)9-4-2-8-3-5-10(8)6-9/h2,4,6H,3,5H2,1H3 |
InChI Key |
SEDCRTYYTGWRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


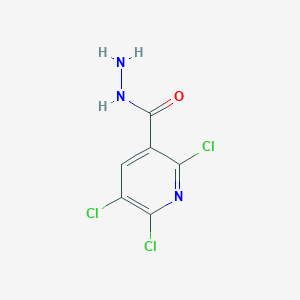
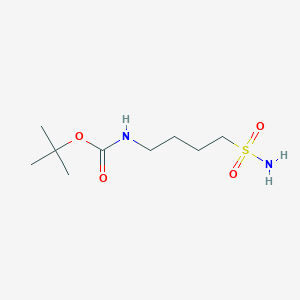
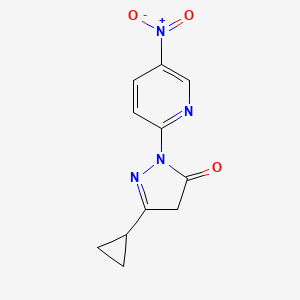
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
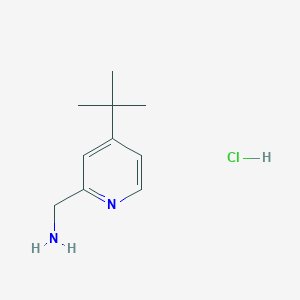

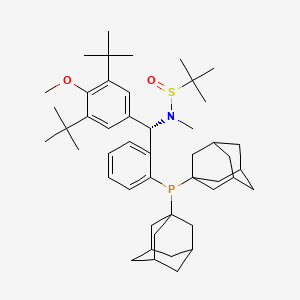

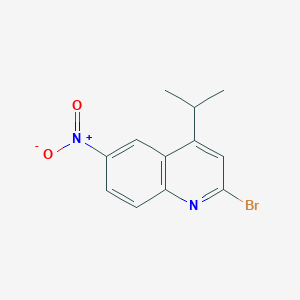
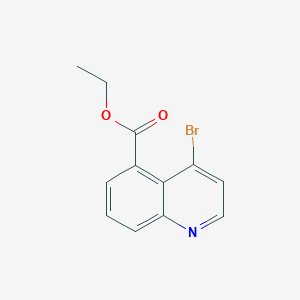
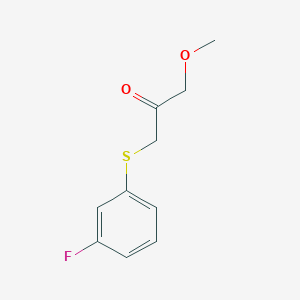
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

